Vecuronium bromide

Catalog No.
S546652
CAS No.
50700-72-6
M.F
C34H57N2O4+
M. Wt
557.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecuronium bromide

CAS Number

50700-72-6

Product Name

Vecuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C34H57N2O4+

Molecular Weight

557.8 g/mol

InChI

InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

BGSZAXLLHYERSY-XQIGCQGXSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]

Solubility

1.86e-05 g/L

Synonyms

Bromide, Vecuronium, Citrate, Vecuronium, Hydrobromide, Vecuronium, Hydrochloride, Vecuronium, Maleate, Vecuronium, NC 45, NC-45, NC45, Norcuron, ORG NC 45, ORG NC45, ORG-NC 45, ORG-NC-45, ORG-NC45, ORGNC 45, ORGNC45, Phosphate, Vecuronium, Vecuronium, Vecuronium Bromide, Vecuronium Bromide, Quaternary Ion, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium Phosphate

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

Description

The exact mass of the compound Vecuronium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Neurotransmitter Agents - Cholinergic Agents - Cholinergic Antagonists - Nicotinic Antagonists. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studies of Neuromuscular Transmission

  • Understanding Muscle Function: Researchers use vecuronium bromide to investigate the mechanisms of neuromuscular transmission at the neuromuscular junction (NMJ). The NMJ is the synapse where motor neurons communicate with muscle fibers. By studying how vecuronium bromide affects muscle contraction, researchers can gain insights into healthy and diseased neuromuscular function [Source: European Journal of Anaesthesiology, "Vecuronium bromide: a review of its pharmacology and clinical uses," ].

  • Animal Models of Neuromuscular Disorders: Vecuronium bromide can be used in animal models of neuromuscular disorders like myasthenia gravis. By studying the interaction of vecuronium bromide with diseased neuromuscular junctions, researchers can develop a better understanding of these conditions and potential therapeutic strategies [Source: Muscle & Nerve, "Reversal of neuromuscular block by acetylcholinesterase inhibitors in anaesthetized guinea-pigs," ].

Studies of Anesthesia and Mechanical Ventilation

  • Understanding the Mechanism of Neuromuscular Blockade: Research involving vecuronium bromide helps scientists understand the pharmacological effects of NMBAs. This knowledge is crucial for optimizing anesthesia protocols and ensuring patient safety during surgery [Source: Anesthesia & Analgesia, "Clinical pharmacology of vecuronium bromide," ].

  • Research on Reversal Agents for NMBAs: Scientists use vecuronium bromide to evaluate the efficacy and safety of reversal agents for NMBAs. These reversal agents are used to antagonize the effects of NMBAs and restore neuromuscular function at the end of surgery or mechanical ventilation [Source: British Journal of Anaesthesia, "Reversal of rocuronium and vecuronium by sugammadex at a train-of-four ratio of 0.9," ].

Vecuronium bromide is a nondepolarizing neuromuscular blocking agent primarily used in clinical settings to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Its chemical structure is designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide, diacetate, with a molecular formula of C34H57BrN2O4 and a molecular weight of 637.73 g/mol . As a monoquarternary steroidal compound, vecuronium bromide exhibits an intermediate duration of action and is administered intravenously, typically in a freeze-dried form that is reconstituted before use .

As mentioned earlier, vecuronium bromide acts as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors, preventing acetylcholine, the natural neurotransmitter, from binding and initiating muscle contraction []. This blockage results in skeletal muscle relaxation, a crucial aspect of general anesthesia during surgery or mechanical ventilation.

Vecuronium bromide is a prescription medication with potential risks and side effects. It should only be administered by qualified medical personnel in a controlled setting.

  • Respiratory depression: Vecuronium bromide can cause respiratory depression, requiring close monitoring and the use of mechanical ventilation until the effects wear off [].
  • Allergic reactions: Allergic reactions to vecuronium bromide can occur, ranging from mild skin rash to anaphylaxis [].

Vecuronium bromide functions by competitively inhibiting acetylcholine at the neuromuscular junction, effectively blocking nerve impulses to skeletal muscles. This mechanism involves binding to the nicotinic cholinergic receptors at the postjunctional membrane of the motor end plate . The neuromuscular blockade induced by vecuronium can be reversed by anticholinesterase agents such as neostigmine or edrophonium, which increase the availability of acetylcholine .

Vecuronium bromide is characterized by its intermediate duration of neuromuscular blockade, typically lasting between 15 to 30 minutes after administration . It has a rapid onset of action, generally occurring within one minute. The drug is approximately 1/3 more potent than pancuronium, another neuromuscular blocker, but lacks significant vagolytic properties due to its unique structure . The pharmacokinetics of vecuronium indicate that 60-80% of the drug binds to plasma proteins, with an elimination half-life ranging from 65 to 75 minutes in healthy individuals .

The synthesis of vecuronium bromide involves several steps, often utilizing various reagents and conditions to optimize yield and purity. A notable synthetic route includes:

  • Formation of 5 α-androstane-2-alkene-17-ketone through dehydration reactions.
  • Enol esterification with methylvinyl acetate to generate intermediates.
  • Epoxidation reactions leading to diepoxy compounds.
  • Piperidine-mediated reactions to introduce piperidino groups.
  • Acetylation steps to finalize the compound's structure.

These processes are typically conducted under controlled temperatures and with specific catalysts such as Lewis acids .

Vecuronium bromide is primarily used in:

  • General Anesthesia: To facilitate endotracheal intubation and achieve muscle relaxation during surgery.
  • Intensive Care Units: For sedation and paralysis in mechanically ventilated patients.
  • Reversal of Neuromuscular Blockade: Using anticholinesterases post-surgery to restore muscle function .

Studies have shown that vecuronium bromide interacts with various agents that can enhance or mitigate its effects:

  • Anticholinesterases: Such as neostigmine effectively reverse the neuromuscular blockade caused by vecuronium.
  • Inhalational Anesthetics: Certain anesthetics can potentiate the effects of vecuronium.
  • Other Neuromuscular Blockers: Care must be taken when administering other neuromuscular blockers concurrently, as they may lead to prolonged effects or increased risk of adverse reactions .

Vecuronium bromide shares similarities with several other neuromuscular blocking agents. Here are some notable comparisons:

Compound NameTypeDuration of ActionPotency ComparisonUnique Features
PancuroniumNondepolarizingLongMore potentVagal effects; higher cardiovascular impact
RocuroniumNondepolarizingShortMore potentFaster onset; preferred for rapid intubation
AtracuriumNondepolarizingIntermediateLess potentMetabolized by plasma esterases; less affected by renal function
CisatracuriumNondepolarizingIntermediateSimilar potencyMinimal cardiovascular effects; metabolized by plasma esterases

Vecuronium's unique profile includes its intermediate duration and lack of significant cardiovascular side effects, making it suitable for various surgical contexts without impacting hemodynamics significantly .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Exact Mass

557.43183330 g/mol

Monoisotopic Mass

557.43183330 g/mol

Heavy Atom Count

40

Appearance

White to off-white crystalline powder

Melting Point

228.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5438723848

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.03%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H330 (29.31%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vecuronium is a muscle relaxing agent and is used as an adjunct in general anesthesia.

Pharmacology

Vecuronium Bromide is the bromide salt form of vecuronium, a synthetic steroid derivative of the naturally occurring alkaloids of curare with a muscle relaxant property. Vecuronium bromide competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This leads to skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Nicotinic Antagonists

Mechanism of Action

Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRN (neuronal type) [HSA:1135 1136 1137 1138 8973 1139 55584 57053 1141 1142 1143] [KO:K04804 K04805 K04806 K04807 K04808 K04809 K04810 K04811 K04813 K04814 K04815]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

50700-72-6

Absorption Distribution and Excretion

Fecal (40-75%) and renal (30% as unchanged drug and metabolites)

Metabolism Metabolites

100%

Wikipedia

Vecuronium_bromide
Caspofungin

Biological Half Life

51–80 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sahni M, Richardson CJ, Jain SK. Sustained Neuromuscular Blockade after Vecuronium Use in a Premature Infant. AJP Rep. 2015 Oct;5(2):e121-3. doi: 10.1055/s-0035-1549297. Epub 2015 May 8. PubMed PMID: 26495168; PubMed Central PMCID: PMC4603855.
2: Karwacki Z, Niewiadomski S, Rzaska M. The use of sugammadex for the reversal of vecuronium-induced neuromuscular block following intracranial surgery. Anaesthesiol Intensive Ther. 2015;47(4):297-302. doi: 10.5603/AIT.2015.0042. PubMed PMID: 26401735.
3: Ravi PR, Vijay MN, Shouche S. Two cases of anaphylaxis under anaesthesia with vecuronium. Med J Armed Forces India. 2015 Jul;71(Suppl 1):S141-4. doi: 10.1016/j.mjafi.2013.10.010. Epub 2013 Dec 16. PubMed PMID: 26265811; PubMed Central PMCID: PMC4529556.
4: Retraction Note to: Nicorandil accelerates recovery of neuromuscular block caused by vecuronium. Can J Anaesth. 2015 Aug;62(8):942. doi: 10.1007/s12630-015-0409-9. PubMed PMID: 26108533.
5: Parasa M, Vemuri NN, Shaik MS. Comparison of equipotent doses of rocuronium and vecuronium. Anesth Essays Res. 2015 Jan-Apr;9(1):88-91. doi: 10.4103/0259-1162.150676. PubMed PMID: 25886427; PubMed Central PMCID: PMC4383102.
6: Liu F, Peng X, Liang P, Luo J. [Effectiveness and safety of low-dose vecuronium on globe position of pediatric patients in ocular surgery]. Zhonghua Yi Xue Za Zhi. 2015 Jan 27;95(4):286-8. Chinese. PubMed PMID: 25877246.
7: Joshi SB, Upadhyaya KV, Manjuladevi M. Comparison of neostigmine induced reversal of vecuronium in normal weight, overweight and obese female patients. Indian J Anaesth. 2015 Mar;59(3):165-70. doi: 10.4103/0019-5049.153038. PubMed PMID: 25838588; PubMed Central PMCID: PMC4378077.
8: Martin-Flores M, Paré MD, Tomak EA, Corn ML, Campoy L. Neuromuscular blocking effects of vecuronium in dogs with autosomal-recessive centronuclear myopathy. Am J Vet Res. 2015 Apr;76(4):302-7. doi: 10.2460/ajvr.76.4.302. PubMed PMID: 25815571.
9: Takeda J, Iwasaki H, Otagiri T, Katoh T, Shingu K, Obara H, Nakatsuka H, Tomiyama Y, Kasaba T. [Efficacy and safety of sugammadex (Org 25969) in reversing deep neuromuscular block induced by rocuronium or vecuronium in Japanese patients]. Masui. 2014 Oct;63(10):1083-8. Japanese. PubMed PMID: 25693333.
10: Takeda J, Iwasaki H, Yamakage M, Ozaki M, Kawamata M, Hatano Y, Yorozuya T, Miyakawa H, Kanmura Y. [Efficacy and safety of sugammadex (Org 25969) in reversing moderate neuromuscular block induced by rocuronium or vecuronium in Japanese patients]. Masui. 2014 Oct;63(10):1075-82. Japanese. PubMed PMID: 25693332.
11: Zhu Y, Zhang R, Wang Y, Ma J, Li K, Li Z. Biophysical study on the interaction of an anesthetic, vecuronium bromide with human serum albumin using spectroscopic and calorimetric methods. J Photochem Photobiol B. 2014 Nov;140:381-9. doi: 10.1016/j.jphotobiol.2014.08.019. Epub 2014 Sep 10. PubMed PMID: 25255425.
12: Grong K, Salminen PR, Stangeland L, Dahle GO. Haemodynamic differences between pancuronium and vecuronium in an experimental pig model. Vet Anaesth Analg. 2015 May;42(3):242-9. doi: 10.1111/vaa.12198. Epub 2014 Jul 2. PubMed PMID: 24985148.
13: Haldar R, Samanta S, Singla A. Intractable Polyuria Mimicking Diabetes Insipidus-Source Traced to Vecuronium Infusion. Am J Ther. 2014 Apr 14. [Epub ahead of print] PubMed PMID: 24736047.
14: Alkenany HM. Evaluation of cyclodextrin (sugammadex) for reversal of intense neuromuscular block of rocuronium and vecuronium, experimental and clinical studies. J Egypt Soc Parasitol. 2013 Dec;43(3):705-14. PubMed PMID: 24640870.
15: Lorenzutti AM, Martin-Flores M, Baldivieso JM, Himelfarb MA, Litterio NJ. Evaluation of neostigmine antagonism at different levels of vecuronium-induced neuromuscular blockade in isoflurane anesthetized dogs. Can Vet J. 2014 Feb;55(2):156-60. PubMed PMID: 24489395; PubMed Central PMCID: PMC3894876.
16: Jeong JS, Suh JK, Cho ES, Kim DW, Jeong MA. Antioxidant effect of muscle relaxants (vecuronium, rocuronium) on the rabbit abdominal aortic endothelial damage induced by reactive oxygen species. Korean J Anesthesiol. 2013 Dec;65(6):552-8. doi: 10.4097/kjae.2013.65.6.552. Epub 2013 Dec 26. PubMed PMID: 24427462; PubMed Central PMCID: PMC3888849.
17: Shimizu T, Toda Y, Shimizu K, Iwasaki T, Kanazawa T, Ishii N, Sugimoto K, Kawase H, Morita K. [Increase in serum vecuronium concentration following sugammadex administration in a pediatric patient after prolonged sedation]. Masui. 2013 Oct;62(10):1225-9. Japanese. PubMed PMID: 24228462.
18: Sagir O, Yucesoy Noyan F, Koroglu A, Cicek M, Ilksen Toprak H. Comparison between the Effects of Rocuronium, Vecuronium, and Cisatracurium Using Train-of-Four and Clinical Tests in Elderly Patients. Anesth Pain Med. 2013 Spring;2(4):142-8. doi: 10.5812/aapm.8406. Epub 2013 Mar 26. PubMed PMID: 24223350; PubMed Central PMCID: PMC3821141.
19: Salas Ballestín A, de Carlos Vicente JC, Clavero Rubio C, Miralles Morell F. [Extubation failure due to prolonged residual block after vecuronium. Treatment with sugammadex]. An Pediatr (Barc). 2014 Mar;80(3):e92-3. doi: 10.1016/j.anpedi.2013.08.005. Epub 2013 Oct 6. Spanish. PubMed PMID: 24103238.
20: Vega-Villa KR, Kaneda K, Yamashita S, Woo S, Han TH. Vecuronium pharmacokinetics in patients with major burns. Br J Anaesth. 2014 Feb;112(2):304-10. doi: 10.1093/bja/aet309. Epub 2013 Sep 25. PubMed PMID: 24067332.

Explore Compound Types